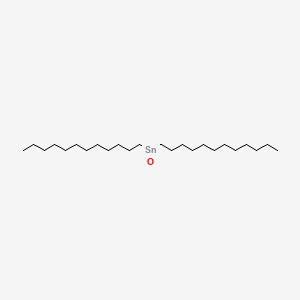
Didodecyloxostannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didodecyloxostannane is an organotin compound with the molecular formula C24H50OSn and a molecular weight of 473.36 g/mol It is characterized by the presence of two dodecyl groups attached to a tin atom, which is also bonded to an oxygen atom
Méthodes De Préparation
The synthesis of didodecyloxostannane typically involves the reaction of dodecylmagnesium bromide with tin(IV) chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
2 C12H25MgBr+SnCl4→(C12H25)2SnO+2 MgBrCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The product is then purified by distillation or recrystallization .
Analyse Des Réactions Chimiques
Didodecyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds. Reducing agents like lithium aluminum hydride are often used.
Substitution: The dodecyl groups can be substituted by other alkyl or aryl groups through reactions with organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields tin dioxide .
Applications De Recherche Scientifique
Didodecyloxostannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antifungal and antibacterial properties.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.
Industry: This compound is used in the production of tin-based catalysts and stabilizers for plastics.
Mécanisme D'action
The mechanism by which didodecyloxostannane exerts its effects is primarily through its interaction with biological molecules. The tin atom can coordinate with various ligands, affecting the function of enzymes and other proteins. This coordination can disrupt normal cellular processes, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
Didodecyloxostannane can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its antifouling properties, but also highly toxic to marine life.
Triphenyltin hydroxide: Used as a pesticide, with significant environmental impact.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Compared to these compounds, this compound offers a unique balance of reactivity and stability, making it suitable for specific applications where other organotin compounds may not be ideal .
Propriétés
Numéro CAS |
2273-48-5 |
|---|---|
Formule moléculaire |
C24H50OSn |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
didodecyl(oxo)tin |
InChI |
InChI=1S/2C12H25.O.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;/h2*1,3-12H2,2H3;; |
Clé InChI |
NXMNIHPHNSDPTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Sn](=O)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


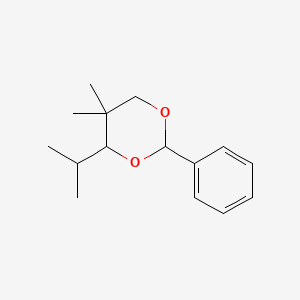
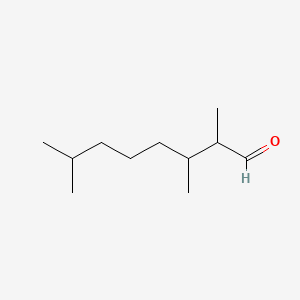
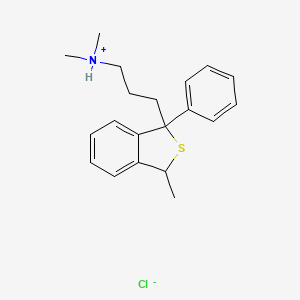
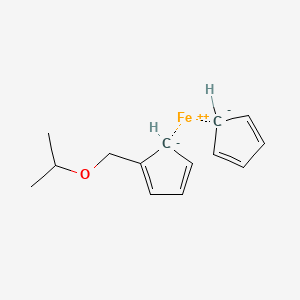

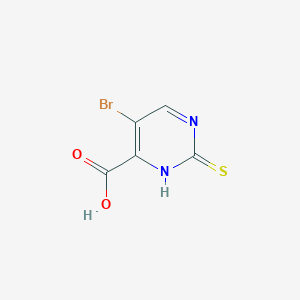
![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
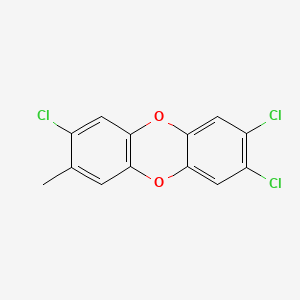
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
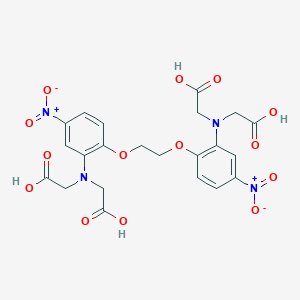
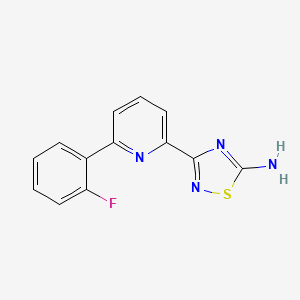

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)

